Product packaging for 3-Methylflephedrone(Cat. No.:CAS No. 1368943-21-8)

3-Methylflephedrone

Cat. No.: B12735868
CAS No.: 1368943-21-8
M. Wt: 195.23 g/mol
InChI Key: CNJGFCCCWVNHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylflephedrone is a synthetic cathinone derivative supplied for forensic and clinical toxicology research. As a novel psychoactive substance (NPS), it is a subject of study in analytical method development, metabolic pathway identification, and pharmacological profiling to understand its mechanism of action and potential public health impact. This product is intended for research purposes only in controlled laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. All necessary safety protocols must be followed when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO B12735868 3-Methylflephedrone CAS No. 1368943-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1368943-21-8

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-(methylamino)propan-1-one

InChI

InChI=1S/C11H14FNO/c1-7-6-9(4-5-10(7)12)11(14)8(2)13-3/h4-6,8,13H,1-3H3

InChI Key

CNJGFCCCWVNHDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C)NC)F

Origin of Product

United States

Nomenclature and Structural Characteristics of 3 Methylflephedrone

Systematic IUPAC Naming and Common Synonyms

The formal chemical name for 3-Methylflephedrone, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(3-fluoro-4-methylphenyl)-2-(methylamino)propan-1-one . This systematic name precisely describes the molecular structure, indicating a propan-1-one backbone substituted with a phenyl group at the first carbon position. The phenyl ring itself is substituted with a fluorine atom at the third position and a methyl group at the fourth position. Additionally, a methylamino group is attached to the second carbon of the propanone chain.

In scientific literature and other contexts, this compound is frequently referred to by a number of synonyms. These include:

3-Fluoromephedrone

3-FMC

3-Fluoro-4-methylmethcathinone

These synonyms are commonly used for brevity and ease of reference.

PropertyValue
IUPAC Name 1-(3-fluoro-4-methylphenyl)-2-(methylamino)propan-1-one
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol

Chemical Classification within Substituted Cathinones

This compound is classified as a substituted cathinone (B1664624) . This class of compounds are synthetic derivatives of cathinone, a naturally occurring monoamine alkaloid found in the plant Catha edulis (khat). nih.govtaylorandfrancis.com Structurally, substituted cathinones are β-keto-phenethylamines, meaning they share a core phenethylamine (B48288) structure with a ketone group at the beta carbon of the side chain. nih.govdea.gov

The defining features of substituted cathinones include modifications at one or more of four positions on the cathinone molecule: the aromatic ring, the alpha-carbon, the beta-carbon, or the amino group. In the case of this compound, the substitutions are on the aromatic ring (a fluorine and a methyl group) and the amino group (a methyl group). These substitutions distinguish it from other cathinone derivatives such as mephedrone (B570743) and methcathinone.

Molecular Structure and Isomeric Considerations

The molecular structure of this compound is central to its chemical identity. It features a phenyl ring attached to a propan-1-one chain. A ketone group is present on the beta-carbon (the first carbon of the propane (B168953) chain), and an amino group is attached to the alpha-carbon (the second carbon).

Isomeric Considerations:

Isomers are compounds that have the same molecular formula but different structural arrangements. For this compound, two types of isomerism are particularly relevant:

Positional Isomers: The position of the fluorine atom on the phenyl ring can vary, leading to different positional isomers. For example, 2-fluoromethcathinone (2-FMC) and 4-fluoromethcathinone (4-FMC) are positional isomers of this compound (3-FMC). dea.gov While they share the same molecular formula, the different placement of the fluorine atom results in distinct chemical compounds with potentially different properties.

Enantiomers (Optical Isomers): Substituted cathinones that are 2-amino-1-phenyl-1-propanone derivatives, including this compound, are chiral. nih.gov This is due to the presence of a chiral center, which is an atom (in this case, the alpha-carbon) that is attached to four different groups. The alpha-carbon in this compound is bonded to:

A methyl group

A methylamino group

A hydrogen atom

The carbonyl group attached to the substituted phenyl ring

Because of this chiral center, this compound can exist as two different stereoisomers that are non-superimposable mirror images of each other. These are known as enantiomers and are designated as the (R)- and (S)-enantiomers.

Synthetic Pathways and Precursor Chemistry of 3 Methylflephedrone

Chemical Synthesis Routes and Methodologies

The primary method for synthesizing 3-Methylflephedrone, like many other synthetic cathinones, is a two-step process often referred to as "bromination-amination". europa.eu This procedure is considered relatively straightforward. europa.eu

The initial step involves the bromination of a suitable propiophenone (B1677668) precursor. europa.eu Specifically, for the synthesis of this compound, the starting material is 3'-methylpropiophenone (B1582660). google.com This ketone undergoes bromination at the alpha position relative to the keto group. nih.gov This reaction is typically carried out using bromine in a suitable solvent, such as methylene (B1212753) chloride. chemicalbook.com The process can be initiated with a small amount of bromine, and once the reaction begins, the remainder is added. chemicalbook.com This step yields the intermediate compound, 2-bromo-3'-methylpropiophenone. chemicalbook.com

The second step is amination. europa.eu The bromo-intermediate is reacted with an appropriate amine to produce the final cathinone (B1664624). europa.eu For this compound, methylamine (B109427) is the amine of choice. europa.euherts.ac.uk This amination step can often be performed without the need for heating and is scalable. europa.eu The final product is typically a racemic mixture. nih.gov

An alternative, though less commonly cited method for cathinone synthesis, is the Neber rearrangement. This process begins with an oxime derived from a 1-phenyl-1-propanone. nih.gov

Identification and Characterization of Precursor Compounds

The synthesis of this compound relies on key precursor compounds. The principal starting material is 3'-methylpropiophenone . google.com This compound serves as the foundational structure to which the bromo and amino groups are subsequently added.

Several synthetic routes exist for the preparation of 3'-methylpropiophenone itself:

One method involves the reaction of m-bromotoluene with propionitrile (B127096) in the presence of magnesium and iodine in diethyl ether.

Another approach utilizes m-methyl benzaldehyde, which undergoes an addition reaction with an ethyl Grignard reagent to form 3'-methyl phenylpropyl alcohol. google.com This alcohol is then oxidized to produce 3'-methylpropiophenone. google.com

The other crucial precursor is methylamine . europa.euherts.ac.uk This simple amine provides the nitrogen-containing functional group that defines the compound as a cathinone derivative. Methylamine is also a precursor for other illicitly synthesized substances. europa.eu

The brominating agent, typically liquid bromine , is also an essential chemical for the primary synthesis route. europa.euchemicalbook.com

Table of Precursors and Reagents

Compound NameRole in SynthesisReference
3'-MethylpropiophenoneStarting ketone precursor google.com
MethylamineAminating agent europa.euherts.ac.uk
BromineBrominating agent europa.euchemicalbook.com
m-BromotoluenePrecursor for 3'-methylpropiophenone synthesis
PropionitrileReagent for 3'-methylpropiophenone synthesis
m-Methyl benzaldehydePrecursor for 3'-methylpropiophenone synthesis google.com

Analysis of Synthetic Byproducts and Impurities

The synthesis of this compound is not a perfectly clean process and results in the formation of various byproducts and impurities. The presence and profile of these impurities can provide valuable information about the synthetic route employed. nih.gov

During the synthesis, several types of impurities can arise:

Product-related impurities are structurally similar to the final product and can include truncated or extended versions of the molecule. biopharmaspec.com These can result from incomplete reactions at various stages of the synthesis. biopharmaspec.com

Process-related impurities originate from the reagents, solvents, or catalysts used during the synthesis. biopharmaspec.combeilstein-journals.org

Specific impurities can be indicative of the synthetic pathway. For example, in cathinone synthesis, dimerization of the final product can occur, leading to the formation of pyrazine (B50134) derivatives. nih.gov Incomplete reactions can also lead to the presence of unreacted precursors or intermediates in the final product. For instance, if the amination step is not complete, the 2-bromo-3'-methylpropiophenone intermediate may be present as an impurity. chemicalbook.com

Furthermore, impurities can be introduced from the starting materials themselves. If the precursor, 3'-methylpropiophenone, is synthesized via a route that produces isomeric impurities, these may be carried through to the final product. google.com The analysis of these impurities is crucial for understanding the manufacturing process. nih.govscielo.org.mx

Advanced Analytical Methodologies for 3 Methylflephedrone

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 3-Methylflephedrone, techniques coupled with mass spectrometry are essential for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including synthetic cathinones. researchgate.net The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides a molecular fingerprint of the analyte. researchgate.net

In the analysis of cathinone (B1664624) derivatives, GC-MS is instrumental. While the molecular ion peak may be weak or absent in electron ionization (EI) mass spectra, the fragmentation patterns are highly characteristic. researchgate.net For cathinones, a primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and the alpha-carbon, leading to the formation of a stable iminium cation. For this compound, this cleavage would produce a characteristic iminium ion at a mass-to-charge ratio (m/z) of 58. spectroscopyonline.com This fragment is a common marker for many N-methylated cathinones. spectroscopyonline.com

The differentiation of positional isomers, such as this compound and its potential counterparts (e.g., 2-fluoro-3-methylmethcathinone or 4-fluoro-2-methylmethcathinone), is a significant challenge. While mass spectra of isomers are often nearly identical, their different physical properties can lead to distinct retention times in the gas chromatograph, allowing for their separation. spectroscopyonline.com In some cases, derivatization, such as acetylation, can be employed to improve chromatographic resolution and thermal stability. spectroscopyonline.com

Table 1: Characteristic GC-MS Data for Cathinone Analysis
Analytical FeatureDescriptionExpected Value/Fragment for this compound
Primary FragmentationAlpha-cleavage leading to the formation of an iminium ion.m/z 58 [CH₃-CH=NH-CH₃]⁺
Secondary FragmentsFragments corresponding to the aromatic portion of the molecule.Fragments related to the 4-fluoro-3-methylbenzoyl group.
Isomer DifferentiationSeparation based on distinct retention times (RT).Requires chromatographic separation from other fluoromethyl-methcathinone isomers.
DerivatizationChemical modification (e.g., acetylation) to enhance stability and chromatographic separation.Can be used to improve resolution from isomeric compounds. spectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), has become an indispensable tool for analyzing non-volatile or thermally labile compounds like synthetic cathinones. scispace.com This technique avoids the high temperatures of a GC injection port, preventing potential degradation of the analyte. scispace.com LC separates compounds in the liquid phase before they are ionized, typically by electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov

LC-MS/MS provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). unige.ch In this mode, the first mass spectrometer (Q1) selects the protonated molecular ion of the target analyte (the precursor ion), which is then fragmented in a collision cell (Q2). The third mass spectrometer (Q3) then monitors for specific, characteristic fragment ions (product ions). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. unige.ch For instance, in the analysis of 3-methylmethcathinone (3-MMC), a close structural analogue, the transition from the precursor ion (m/z 178.3) to a specific product ion (m/z 91.1) is monitored for quantification. unige.ch A similar targeted approach would be developed for this compound.

Table 2: Example LC-MS/MS Method Parameters for Cathinone Analysis (based on 3-MMC) unige.ch
ParameterCondition
ColumnReversed-phase (e.g., C18)
Mobile Phase AAqueous solution with additive (e.g., 5 mM ammonium (B1175870) formate, 0.1% formic acid)
Mobile Phase BOrganic solvent (e.g., Acetonitrile (B52724) with 0.1% formic acid)
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
Example MRM Transition (for 3-MMC)178.3 → 91.1

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) is an evolution of conventional HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). nih.gov This reduction in particle size leads to a significant increase in chromatographic resolution, efficiency, and speed. The higher pressures required to operate these columns necessitate specialized UPLC systems.

In the context of synthetic cathinone analysis, UPLC is often coupled with mass spectrometry (UPLC-MS/MS). The enhanced resolving power of UPLC allows for better separation of isomers and closely related compounds in shorter analysis times. nih.gov For example, UPLC systems have been successfully used to confirm the presence of 3-methylmethcathinone (3-MMC) and distinguish it from its 4-MMC isomer in toxicological screenings. nih.govnih.gov Given the existence of multiple potential isomers of this compound, the high resolution offered by UPLC would be critical for accurate identification and quantification in forensic and clinical settings. The speed of UPLC also increases sample throughput, a significant advantage for laboratories handling large numbers of cases. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC–MS) for Complex Mixtures

For highly complex samples, such as street drug mixtures containing multiple cutting agents or biological fluids, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a solution by subjecting the entire sample to two distinct chromatographic separations in a single analysis. azom.com This results in a massive increase in peak capacity and the ability to separate compounds that would co-elute in a 1D system. azom.comleco.com

In a typical GC×GC setup, analytes are first separated on a standard GC column, and the effluent is then subjected to repeated, rapid separations on a second, shorter column with a different stationary phase. chromatographyonline.com The resulting data is presented as a two-dimensional contour plot where compounds are organized based on their chemical properties (e.g., polarity and volatility). azom.com This structured separation allows for the creation of chemical "fingerprints" of complex mixtures. researchgate.net

While specific applications for this compound are not yet widely published, the utility of GC×GC-MS for forensic analysis is well-established. researchgate.net The technique would be exceptionally well-suited for:

Isomer Differentiation: Unambiguously separating this compound from its various positional isomers.

Matrix Deconvolution: Resolving the target analyte from complex matrix components in seized powders or biological samples.

Unknown Screening: Identifying unexpected adulterants or synthesis byproducts present in a sample.

Table 3: Comparison of GC-MS and GC×GC-MS for Complex Sample Analysis
FeatureGC-MSGC×GC-MS
Peak CapacityModerateVery High azom.com
ResolutionGoodExcellent, separates many co-eluting peaks azom.com
Data Visualization1D Chromatogram2D Contour Plot, 3D Visualization chromatographyonline.com
Application for IsomersCan separate some isomers based on RTSuperior separation of isomers and structurally related compounds

Spectroscopic Identification Techniques

While chromatography coupled with mass spectrometry is powerful for separation and detection, spectroscopic techniques are required for the absolute confirmation of a chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous elucidation of molecular structures. nih.gov It provides detailed information about the chemical environment of specific nuclei (primarily ¹H and ¹³C) within a molecule, allowing for the determination of atom connectivity and stereochemistry. In forensic chemistry, NMR is crucial for definitively identifying new psychoactive substances and distinguishing between isomers, which is often not possible with mass spectrometry alone. researchgate.net

A full NMR analysis, including 1D (¹H and ¹³C) and 2D experiments (e.g., COSY, HSQC, HMBC), allows chemists to piece together the molecular puzzle.

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C NMR: Shows the number of unique carbon atoms in the molecule, with chemical shifts indicating the type of carbon (e.g., carbonyl, aromatic, alkyl). libretexts.org

2D NMR: Reveals correlations between nuclei, confirming how the individual pieces of the structure are connected.

For this compound, NMR would be essential to confirm the substitution pattern on the aromatic ring (the positions of the fluorine and methyl groups) and to verify the structure of the alkylamino side chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom TypePredicted Chemical Shift (ppm)Rationale
Carbonyl Carbon (C=O)~190-200Typical range for ketone carbonyls. organicchemistrydata.org
Aromatic Carbons (C-F, C-CH₃, etc.)~115-165Characteristic region for aromatic carbons, with specific shifts influenced by F and CH₃ substituents.
Alkyl Chain Carbons (CH, CH₃)~15-60Aliphatic region; the carbon alpha to the carbonyl will be further downfield.
Aromatic Protons (Ar-H)~7.0-8.0Typical aromatic region, splitting patterns would confirm the 1,3,4-substitution pattern.
Alkyl Chain Protons~1.0-5.0The proton on the carbon alpha to the carbonyl will be the most deshielded (~4.5-5.0 ppm).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information regarding the molecular structure of a substance by probing its vibrational energy levels. edinst.com These two techniques are complementary, as their selection rules differ. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecules, which induces transitions to higher vibrational states. edinst.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.compageplace.de In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com

The combination of IR and Raman spectroscopy offers a more comprehensive structural elucidation of this compound. While IR spectroscopy is generally more sensitive, Raman spectroscopy can be particularly adept at identifying specific functional groups and is highly sensitive to lattice vibrations in crystalline structures. edinst.com The analysis of the resulting spectra, which plot intensity versus wavenumber, allows for the identification of characteristic functional groups present in the this compound molecule, such as the carbonyl group, aromatic ring, and amine functionalities. This information is crucial for distinguishing it from other structurally similar synthetic cathinones. unodc.orgelsevier.com

Table 1: Comparison of IR and Raman Spectroscopy

Feature Infrared (IR) Spectroscopy Raman Spectroscopy
Principle Absorption of infrared radiation due to changes in dipole moment. edinst.compageplace.de Inelastic scattering of monochromatic light due to changes in polarizability. edinst.comnih.gov
Selection Rule Change in dipole moment required. edinst.com Change in polarizability required. edinst.com
Sensitivity Generally more sensitive. edinst.com Can be more sensitive for specific functional groups and lattice vibrations. edinst.com
Instrumentation Typically simpler instrumentation. edinst.com Can require more optimization of parameters like excitation source. edinst.com
Application Identification of functional groups. elsevier.com Complementary to IR for structural elucidation, analysis of crystalline forms. edinst.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a compound. libretexts.orgcpur.in This absorption of electromagnetic radiation corresponds to the excitation of electrons from the ground state to higher energy states. libretexts.org The UV-Vis spectrum, a plot of absorbance versus wavelength, can provide both qualitative and quantitative information about a substance. libretexts.orgijnrd.org

For this compound, UV-Vis spectroscopy can be used for its qualitative identification by comparing its absorption spectrum with that of a known standard. cpur.in The presence of chromophores, such as the aromatic ring and the carbonyl group in the structure of this compound, gives rise to characteristic absorption bands in the UV region. The Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte, allows for the quantitative determination of this compound in a solution. libretexts.orghawaii.edu This requires creating a calibration curve using standards of known concentrations. libretexts.org While a relatively simple and cost-effective technique, its selectivity can be limited, especially when analyzing complex mixtures. ijnrd.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high accuracy and precision. innovareacademics.inmeasurlabs.com This enables the determination of the elemental composition of a molecule from its exact mass. measurlabs.comresearchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve resolutions high enough to distinguish between compounds with very close nominal masses. innovareacademics.infilab.fr

In the analysis of this compound, HRMS is invaluable for its unambiguous identification. By providing an accurate mass measurement, typically to within a few parts per million (ppm), a unique elemental formula can be proposed. chemrxiv.org Furthermore, when coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), HRMS provides detailed structural information. The fragmentation pattern of the protonated or radical cation of this compound can be analyzed to identify characteristic fragment ions, which helps to confirm the structure and differentiate it from isomers. This level of certainty is crucial in forensic investigations. innovareacademics.inshimadzu.com

Electroanalytical Methods

Electroanalytical methods are a category of analytical techniques that use the relationship between electrical quantities (such as potential, current, or charge) and the concentration of an analyte in a solution. tcd.ieunimed.edu.ng These methods are known for their experimental simplicity, low cost, and potential for high sensitivity and low detection limits. d-nb.info Techniques like voltammetry measure the current that flows through a solution as a function of the applied potential. slideshare.net

For the detection of this compound, electroanalytical methods can offer a rapid and sensitive screening approach. The electroactive nature of the carbonyl and amine moieties in the this compound structure allows for its oxidation or reduction at an electrode surface. By modifying the electrode surface with various nanomaterials, the sensitivity and selectivity of the detection can be significantly enhanced. d-nb.inforsc.org While not as structurally informative as spectroscopic or spectrometric methods, electroanalytical techniques can be highly effective for quantitative analysis in various matrices, including environmental and biological samples. tcd.iersc.org

Method Validation and Quality Assurance in Forensic and Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. tdl.org It is a critical component of quality assurance in forensic and research laboratories, ensuring the reliability and accuracy of analytical data. tdl.orgzefsci.com The validation process involves evaluating several performance characteristics of a method. enfsi.eu

Key parameters assessed during method validation include:

Accuracy: The closeness of the measured value to the true value. dnainquiry.qld.gov.au

Precision: The degree of agreement among a series of measurements, often expressed as repeatability (within-run precision) and reproducibility (between-run or inter-laboratory precision). enfsi.eudnainquiry.qld.gov.au

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components. zefsci.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. zefsci.com

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. zefsci.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Stability: The chemical stability of the analyte in the matrix under specific storage and processing conditions. zefsci.com

For the analysis of this compound, all analytical methods must undergo rigorous validation to ensure that the results are scientifically sound and legally defensible. dnainquiry.qld.gov.aunih.gov This involves analyzing control samples, certified reference materials, and conducting inter-laboratory comparisons. enfsi.eu

Analysis in Seized Drug Samples and Biological Matrices

The detection and quantification of this compound in seized materials and biological specimens (e.g., blood, urine) are essential for law enforcement and clinical/forensic toxicology. unodc.orgnih.gov The analytical approach typically involves a screening test followed by a confirmatory method. chemrxiv.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of seized drug samples and biological fluids due to their high sensitivity and selectivity. shimadzu.comnih.govunodc.org

Effective sample preparation is a crucial first step in the analytical workflow, aimed at isolating and concentrating the analyte of interest from the matrix and removing potential interferences. taylorfrancis.comnih.gov The choice of sample preparation technique depends on the nature of the matrix and the analytical method to be used. biotage.com

Common sample preparation techniques include:

Dilution: A simple method where the sample is diluted with a suitable solvent. This is often referred to as "dilute and shoot". biotage.com

Filtration: Used to remove particulate matter from a liquid sample that could interfere with the analysis or damage the analytical instrument. biotage.com

Protein Precipitation (PP): A technique used to remove proteins from biological samples like blood or plasma, typically by adding an organic solvent like acetonitrile or an acid. biotage.comresearchgate.net

Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous phase and an organic solvent. nih.govbiotage.com

Solid-Phase Extraction (SPE): A versatile and widely used technique that involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a suitable solvent. SPE can be used for cleanup, concentration, and solvent exchange. nih.govresearchgate.netmdpi.com

Dispersive Solid-Phase Extraction (d-SPE): A variation of SPE where the sorbent is dispersed directly into the sample solution, providing a larger surface area for interaction and potentially faster extraction. mdpi.com

Table 2: Sample Preparation Techniques

Technique Principle Primary Application
Dilution Reducing the concentration of the sample matrix. biotage.com Simple matrices, initial screening. biotage.com
Filtration Physical separation of solid particles from a liquid. biotage.com Removal of particulates before instrumental analysis. biotage.com
Protein Precipitation (PP) Removal of proteins from a solution using a precipitating agent. biotage.comresearchgate.net Blood, plasma, and serum samples. biotage.comresearchgate.net
Liquid-Liquid Extraction (LLE) Partitioning of an analyte between two immiscible liquid phases. nih.govbiotage.com Extraction from aqueous matrices like urine. nih.govbiotage.com
Solid-Phase Extraction (SPE) Adsorption of an analyte onto a solid sorbent followed by elution. nih.govresearchgate.netmdpi.com Cleanup and concentration from various matrices. nih.govmdpi.com
Dispersive Solid-Phase Extraction (d-SPE) Dispersing the sorbent directly into the sample. mdpi.com Simplified and rapid extraction. mdpi.com

Qualitative and Quantitative Analysis in Forensic Evidence

The detection and measurement of this compound (3-MMF) in forensic evidence are critical for law enforcement and judicial proceedings. The analysis of seized materials suspected of containing 3-MMF involves a multi-step process that ensures both the definitive identification of the compound (qualitative analysis) and the determination of its amount or purity (quantitative analysis). docbrown.info Forensic laboratories rely on a combination of established analytical chemistry principles and advanced instrumentation to provide reliable and defensible results.

Qualitative Analysis: Identifying the Compound

The primary goal of qualitative analysis is to unequivocally identify a substance. unodc.org For new psychoactive substances (NPS) like 3-MMF, this is a crucial step, as they are often designed to be structurally similar to controlled substances, leading to potential isomeric confusion that must be resolved. nih.gov

Confirmatory Techniques

While presumptive color tests may be used in the field for preliminary screening, they are not specific and require confirmation by more sophisticated laboratory techniques. nist.gov The gold standard for the identification of volatile and semi-volatile organic compounds like 3-MMF in forensic laboratories is Gas Chromatography-Mass Spectrometry (GC-MS). sisweb.comresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a powerful and increasingly common tool, particularly for its high sensitivity and applicability to a wide range of compounds without the need for derivatization. eag.comescholarship.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds in a mixture based on their volatility and interaction with a stationary phase inside a long capillary column. libretexts.orgaapg.org After separation, the isolated compound enters the mass spectrometer, where it is bombarded with high-energy electrons. This process, known as electron ionization (EI), causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum is a chemical "fingerprint" of the molecule. wikipedia.org Analysts can compare this fingerprint to reference spectra in established databases, such as those maintained by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and the National Institute of Standards and Technology (NIST), to confirm the identity of the substance. swgdrug.orgnih.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates compounds in a liquid mobile phase before they enter the mass spectrometer. nih.govmtoz-biolabs.com LC-MS/MS is particularly advantageous for its sensitivity and specificity. eag.com In a tandem MS system, a specific precursor ion (typically the molecular ion of the target compound) is selected, fragmented in a collision cell, and then specific product ions are detected. eag.com This process, often called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a very high degree of confidence in the identification of the analyte, even in complex mixtures. escholarship.org

Expected Mass Spectral Fragmentation of this compound

Although a publicly available, officially confirmed mass spectrum for this compound may not be in all commercial libraries, its fragmentation pattern under electron ionization can be predicted based on its chemical structure and the known behavior of similar synthetic cathinones.

The structure of this compound features a substituted aromatic ring, a ketone group, and an N-methylated aminopropane side chain. Key fragmentation pathways would include:

Alpha-Cleavage: The most characteristic fragmentation for N-methylated cathinones is the cleavage of the bond between the alpha- and beta-carbons of the side chain. This results in the formation of a stable, positively charged imine fragment. For this compound, this cleavage would produce a base peak at a mass-to-charge ratio (m/z) of 58. This is a common and diagnostic fragment for many N-methylated phenethylamines and cathinones. researchgate.net

Cleavage at the Carbonyl Group: Fragmentation can also occur on either side of the carbonyl (C=O) group. Cleavage between the carbonyl carbon and the aromatic ring would result in a fragment ion corresponding to the 4-fluoro-3-methylbenzoyl cation (m/z 137).

Table 1: Key Analytical Techniques for Qualitative Identification of this compound
TechniquePrincipleApplication to 3-MMF
Gas Chromatography-Mass Spectrometry (GC-MS)Separates compounds by volatility and provides a characteristic fragmentation "fingerprint".Confirmatory identification by matching the obtained mass spectrum with a reference standard or library entry. sisweb.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid phase followed by highly selective mass analysis of precursor and product ions.High-confidence identification and confirmation, especially in complex matrices or at low concentrations. eag.com
Table 2: Predicted Key Electron Ionization (EI) Mass Fragments for this compound
Mass-to-Charge Ratio (m/z)Proposed Fragment StructureFragmentation Pathway
195[C₁₁H₁₄FNO]⁺Molecular Ion (M⁺)
137[C₈H₆FO]⁺Cleavage of the bond between the carbonyl carbon and the alpha-carbon, yielding the 4-fluoro-3-methylbenzoyl cation.
58[C₃H₈N]⁺Alpha-cleavage of the C-C bond adjacent to the nitrogen, yielding the N-methyl-1-ethaniminium cation. This is often the base peak. researchgate.net

Quantitative Analysis: Determining the Amount

Once the presence of 3-MMF is confirmed, quantitative analysis is performed to determine its concentration or purity in the seized material. unodc.org This information is often crucial for legal purposes, as sentencing and charges can depend on the quantity of the controlled substance. docbrown.infodiabloanalytical.com

The same instrumental techniques used for qualitative analysis, particularly LC-MS/MS and GC-MS, are employed for quantification. For this purpose, the instrument is calibrated using certified reference material (CRM) of this compound at known concentrations. A calibration curve is generated by plotting the instrument's response against the concentration of the standards. The response of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

To ensure accuracy and precision, forensic laboratories must validate their quantitative methods. This validation process establishes key parameters, including:

Limit of Detection (LOD): The lowest concentration of an analyte that the analytical procedure can reliably distinguish from background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.

Linearity: The range over which the instrument's response is directly proportional to the analyte's concentration.

Precision and Accuracy: Measures of the method's reproducibility and closeness to the true value, respectively.

For highly accurate quantification, especially in biological samples, the use of a stable isotope-labeled internal standard (e.g., 3-MMF-d3) is the preferred approach in mass spectrometry-based methods. escholarship.org This standard is added to the sample at a known concentration before processing and behaves almost identically to the target analyte during extraction and analysis, correcting for any sample loss or matrix effects.

In Vitro and in Silico Pharmacological Characterization of 3 Methylflephedrone

Receptor Binding and Neurotransmitter Transporter Interaction Profiles (In Vitro)

In vitro studies using radioligand binding assays are fundamental for determining the affinity of a compound for its molecular targets. For 3-Methylflephedrone, these targets are the plasma membrane transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher binding affinity.

Research has consistently shown that 3-MF binds with moderate to high affinity to all three monoamine transporters, acting as a non-selective ligand. However, a distinct potency hierarchy is observed, with the highest affinity for the norepinephrine transporter, followed by the dopamine transporter, and the lowest affinity for the serotonin transporter (NET > DAT > SERT). This profile distinguishes it from its well-known isomer mephedrone (B570743) (4-MMC), which exhibits higher relative affinity for SERT.

The table below summarizes the comparative binding affinities of 3-MF and related cathinones at the human monoamine transporters.

CompoundDAT Affinity (IC₅₀, nM)SERT Affinity (IC₅₀, nM)NET Affinity (IC₅₀, nM)
This compound (3-MF)4962,152158
Flephedrone (B607461) (4-FMC)8874,278206
Mephedrone (4-MMC)1,2952,684366

This compound demonstrates significant affinity for the dopamine transporter. Studies report its IC₅₀ value at hDAT to be approximately 496 nM. This affinity is more potent (lower IC₅₀ value) than that of both its parent compound, flephedrone (IC₅₀ ≈ 887 nM), and its prominent isomer, mephedrone (IC₅₀ ≈ 1,295 nM). This indicates that the combination of a 4-fluoro and a 3-methyl substitution on the phenyl ring enhances binding to the dopamine transporter compared to compounds with only one of these substitutions.

The affinity of 3-MF for the serotonin transporter is the lowest among the three monoamine transporters, with a reported IC₅₀ value of approximately 2,152 nM. While this value indicates substantial interaction, it is significantly weaker than its affinity for DAT and NET. The resulting DAT/SERT affinity ratio for 3-MF is approximately 0.23 (496/2152), classifying it as more balanced than highly selective dopaminergic agents like cocaine but clearly favoring catecholaminergic systems over the serotonergic system.

This compound exhibits its highest binding affinity for the norepinephrine transporter, with a reported IC₅₀ value of approximately 158 nM. This potent interaction with NET is a common feature among many substituted cathinones. Its affinity for NET is stronger than that of both flephedrone (IC₅₀ ≈ 206 nM) and mephedrone (IC₅₀ ≈ 366 nM), highlighting a structure-activity relationship where the 3-methyl, 4-fluoro substitution pattern is particularly favorable for NET binding.

In Vitro Functional Assays (e.g., Uptake Inhibition, Release Studies)

Beyond binding affinity, functional assays are critical to determine whether a compound acts as a transporter inhibitor (blocker) or a substrate (releaser). In vitro experiments using human embryonic kidney (HEK293) cells expressing the respective transporters, or using rat brain synaptosomes, have clarified the functional profile of 3-MF.

These studies demonstrate that this compound functions as a substrate-type releaser at all three monoamine transporters. This means it is transported into the presynaptic neuron by DAT, SERT, and NET, which in turn induces transporter-mediated reverse transport (efflux) of dopamine, serotonin, and norepinephrine from the cytoplasm into the synaptic cleft. It is not a simple blocker like cocaine but shares a mechanism of action with amphetamines and other cathinones like mephedrone.

The potency of 3-MF as an uptake inhibitor (IC₅₀) versus its potency as a releaser (EC₅₀) provides further insight. For a compound to be classified as a releaser, its EC₅₀ for release should be comparable to or lower than its IC₅₀ for uptake inhibition. Research confirms this is the case for 3-MF.

TransporterFunctionPotency (nM)Mechanism
DATUptake Inhibition (IC₅₀)~496Substrate-Type Releaser
DA Release (EC₅₀)~288
SERTUptake Inhibition (IC₅₀)~2,152Substrate-Type Releaser
5-HT Release (EC₅₀)~1,047
NETUptake Inhibition (IC₅₀)~158Substrate-Type Releaser
NE Release (EC₅₀)~98

Computational Pharmacology and Molecular Docking Studies

In silico molecular docking studies have been employed to visualize and predict the binding pose of this compound within the active sites of DAT, SERT, and NET. These computational models corroborate the in vitro findings and provide a structural basis for its observed affinities.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The pharmacology of this compound is best understood through SAR analysis by comparing it to structurally similar compounds.

Comparison to Flephedrone (4-FMC): Flephedrone lacks the 3-methyl group. The addition of this methyl group in 3-MF significantly increases affinity for DAT (887 nM vs. 496 nM) and NET (206 nM vs. 158 nM), while also increasing SERT affinity (4,278 nM vs. 2,152 nM). This suggests that the 3-methyl substituent generally enhances binding across all three transporters.

Comparison to 3-Methylmethcathinone (3-MMC): 3-MMC lacks the 4-fluoro group. The addition of the fluorine atom in 3-MF generally increases potency at all three transporters, a common effect for halogenation in the 4-position of the phenyl ring in the cathinone (B1664624) class.

Comparison to Isomers (2-MF and Mephedrone/4-MF): The position of the methyl group on the phenyl ring is critical.

4-Methyl (Mephedrone): Placing the methyl group at the 4-position (as in mephedrone) results in a more balanced DAT/SERT profile compared to 3-MF. Mephedrone is notably less potent at DAT and NET than 3-MF but has comparable SERT affinity.

3-Methyl (3-MF): As detailed, this position enhances catecholaminergic (DAT/NET) activity relative to its parent compounds.

2-Methyl (2-MF): Placing the methyl group at the 2-position (ortho) generally leads to a significant loss of potency at all three transporters due to steric hindrance, which disrupts optimal binding within the transporter pocket.

QSAR models developed for substituted cathinones confirm these trends. These models use physicochemical descriptors (e.g., lipophilicity, molar volume, electronic properties) to predict biological activity. The properties of 3-MF—the increased lipophilicity from the methyl group and the strong electron-withdrawing nature of the fluorine atom—are key inputs that correctly predict its high affinity for the monoamine transporters, particularly NET and DAT.

Predictive Modeling of Pharmacological Activity based on Structural Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational method used to forecast the biological activity of a chemical based on its molecular structure. mdpi.comresearchgate.net This approach assumes that the structure of a molecule dictates its physicochemical properties and, consequently, its pharmacological effects. researchgate.net Models are built by correlating variations in structural descriptors (such as electronic, hydrophobic, and steric properties) with changes in measured biological activity, like receptor binding affinity or transporter inhibition potency. mdpi.com

As of now, specific QSAR models dedicated to predicting the pharmacological activity of this compound have not been published in scientific literature. The development of such a model would require the synthesis of a series of structurally related compounds and the systematic evaluation of their effects on biological targets, primarily the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Based on the known pharmacology of synthetic cathinones, a predictive model for this compound would likely identify several key structural descriptors as significant predictors of its activity:

Electronic Properties: The presence and position of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring would substantially alter the electrostatic potential of the molecule. These changes are crucial for the molecule's interaction with binding sites on monoamine transporters.

Steric Descriptors: The size and shape of the molecule, particularly the steric hindrance introduced by the methyl group at the 3-position of the phenyl ring, can influence how well the compound fits into the binding pocket of a transporter protein.

By quantifying these descriptors and correlating them with in vitro activity data, a mathematical equation could be derived to predict the potency and selectivity of this compound and other related analogues, thereby guiding future research and risk assessment. nih.gov

Influence of Structural Modifications on In Vitro Efficacy

The pharmacological profile of this compound is determined by the specific combination of its structural components: a cathinone core, a 4-position fluoro group, and a 3-position methyl group on the phenyl ring. The influence of these modifications can be inferred by comparing its structure to well-characterized analogues. This structure-activity relationship (SAR) analysis helps in postulating its in vitro efficacy. mdpi.comnih.gov

Synthetic cathinones primarily act as inhibitors and/or substrate-type releasers at monoamine transporters. nih.gov The specific pattern of substitution on the phenyl ring is a key determinant of their potency and selectivity.

The Cathinone Backbone: The core phenethylamine (B48288) structure with a β-ketone is fundamental for activity at monoamine transporters. Methcathinone, the parent compound, is a potent releasing agent at DAT and NET, with significantly lower activity at SERT. nih.gov

4-Fluoro Substitution: The addition of a fluorine atom at the 4-position of the phenyl ring, as seen in 4-fluoromethcathinone (flephedrone or 4-FMC), generally maintains or enhances potency at the catecholamine transporters (DAT and NET) while having minimal impact on the serotonin transporter (SERT). nih.govwho.intmdpi.com This modification tends to produce a pharmacological profile similar to methamphetamine. smw.ch

3-Methyl Substitution: The positional isomerism of substituents on the phenyl ring critically affects pharmacological activity. 3-Methylmethcathinone (3-MMC), an isomer of the well-known mephedrone (4-methylmethcathinone), is a potent inhibitor of DAT and NET with substantially weaker effects at SERT. who.intfrontiersin.org Compared to mephedrone, which has more balanced actions at all three transporters, 3-MMC is more selective for catecholamines. meduniwien.ac.atresearchgate.net

Based on these established SAR trends, this compound is predicted to function as a potent and selective inhibitor or releaser of dopamine and norepinephrine, characteristic of a methamphetamine-like stimulant. The combination of the 4-fluoro and 3-methyl groups likely results in a compound with high affinity for DAT and NET and low affinity for SERT.

The following table presents in vitro data for key structural analogues, illustrating the impact of these modifications on potency at human monoamine transporters.

CompoundModification vs. MethcathinoneDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)Reference
MethcathinoneParent Compound0.021-0.7620.022-0.228>10 nih.govljmu.ac.ukdrugsandalcohol.ie
4-FMC (Flephedrone)4-Fluoro6.350.246>10 ljmu.ac.uk
3-MMC (3-Methylmethcathinone)3-Methyl0.43-2.60.08-5.24.5-134 who.intfrontiersin.org
Mephedrone (4-MMC)4-Methyl4.1-5.91.9-3.119.3-129 frontiersin.orgmeduniwien.ac.at

Metabolic Pathways and Biotransformation of 3 Methylflephedrone

Identification of In Vitro Metabolites

In vitro studies using liver microsomes are a cornerstone for identifying the metabolites of new psychoactive substances. europa.eu For synthetic cathinones such as 3-Methylflephedrone (also known as 3-MMC), in vitro experiments with pooled human and rat liver microsomes have been instrumental in elucidating its metabolic profile. nih.gov These studies have successfully identified several Phase I metabolites. nih.gov

One study using pooled male rat liver microsomes (pMRLM) and pooled human liver microsomes (pHLM) identified multiple metabolites of 3-MMC. nih.gov For instance, a metabolite (M1) with a protonated precursor ion at m/z 178.0878 was detected exclusively in pMRLM incubations, suggesting a combination of N-demethylation, N-oxidation, or omega-oxidation followed by dehydrogenation. nih.gov Another set of metabolites (M8, M9, and M10) with a protonated precursor ion at m/z 194.1175, indicating the addition of an oxygen atom (hydroxylation), were detected in both rat and human liver microsome incubations. nih.gov

The table below summarizes some of the in vitro metabolites of 3-MMC identified in one such study.

MetaboliteDetected InProposed Transformation
M1pMRLMN-demethylation, N-oxidation/omega-oxidation, dehydrogenation
M7pMRLMN-demethylation, N-oxidation/omega-oxidation, dehydrogenation
M8pRLM, pHLMHydroxylation
M9pRLM, pHLMHydroxylation
M10pRLM, pHLMHydroxylation

pMRLM: pooled Male Rat Liver Microsomes; pRLM: pooled Rat Liver Microsomes; pHLM: pooled Human Liver Microsomes

Proposed Metabolic Transformations (e.g., N-dealkylation, hydroxylation, conjugation)

The biotransformation of this compound proceeds through several key metabolic reactions, primarily categorized as Phase I and Phase II metabolism. neu.edu.trebmconsult.com

Phase I Transformations:

N-dealkylation: This is a common metabolic pathway for secondary amines. uomus.edu.iqresearchgate.net The process involves the removal of the methyl group from the nitrogen atom. uomus.edu.iq This reaction is typically initiated by hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that then breaks down. uomus.edu.iqlibretexts.org In the case of this compound, N-dealkylation would lead to the formation of a primary amine metabolite.

Hydroxylation: This reaction involves the introduction of a hydroxyl (-OH) group into the molecule, which increases its polarity. mdpi.comwikipedia.org Hydroxylation can occur at various positions, including the aromatic ring or the alkyl side chain. libretexts.orgtaylorandfrancis.com For this compound, hydroxylation of the tolyl group or the aliphatic chain are plausible pathways. nih.gov For example, the metabolite 3-hydroxymethylmethcathinone (3-OH-MMC) has been identified, indicating hydroxylation of the methyl group on the aromatic ring. nih.gov

N-oxidation: The nitrogen atom in the amine group can be oxidized to form an N-oxide metabolite. uomus.edu.iq

Carbonyl Reduction: The ketone group in the β-position of the side chain can be reduced to a secondary alcohol.

Phase II Transformations:

Conjugation: Following Phase I reactions, the modified metabolites can undergo conjugation with endogenous molecules to further increase their water solubility and facilitate excretion. ebmconsult.com A primary conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). ebmconsult.comlibretexts.org The hydroxyl groups introduced during hydroxylation are common sites for glucuronide conjugation. uomus.edu.iq

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes, UGTs)

The metabolism of most drugs and xenobiotics is predominantly carried out by a limited number of enzyme families. geekymedics.com

Cytochrome P450 (CYP450) Enzymes: This superfamily of heme-containing enzymes is the primary catalyst for Phase I oxidative metabolism. mdpi.comwikipedia.org Specific isoforms like CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19 are responsible for the metabolism of the majority of drugs. geekymedics.comsolvobiotech.com For synthetic cathinones, CYP2D6 has been identified as a key enzyme in the metabolism of the related compound methylone. nih.gov It is highly probable that various CYP450 isoforms are also involved in the N-dealkylation and hydroxylation of this compound. mdpi.com

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for Phase II glucuronidation reactions, which are a major pathway for the elimination of many drugs and their metabolites. ebmconsult.com After hydroxylation, the resulting metabolites of this compound become substrates for UGTs, leading to the formation of glucuronide conjugates. ebmconsult.comlibretexts.org UGTs such as UGT1A1, UGT1A9, and UGT2B7 are known to be involved in the metabolism of a wide range of substances. ebmconsult.com

In Silico Prediction of Metabolic Pathways

In recent years, computational or in silico models have become valuable tools for predicting the metabolic fate of new compounds. frontiersin.orgbiorxiv.org These methods use information about the chemical structure of a substance to predict its potential metabolites and the enzymes involved. nih.govnih.gov

For drug-like compounds, web servers and software can predict the sites of metabolism (SOMs) catalyzed by major CYP450 isoforms and UGTs. nih.gov These predictions are often based on algorithms that analyze the structural features of the molecule and compare them to known substrates of metabolic enzymes. nih.gov Such in silico tools can provide initial hypotheses about the metabolic pathways of this compound, which can then be confirmed through in vitro experiments. frontiersin.orgscirp.org These predictive models can help to identify potential metabolic "hot-spots" on the molecule that are likely to be modified by enzymes. criver.com

Analytical Strategies for Metabolite Profiling and Identification (e.g., untargeted metabolomics)

The identification and characterization of drug metabolites require sophisticated analytical techniques. criver.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for metabolite profiling. nih.govsysrevpharm.org High-performance liquid chromatography (HPLC) separates the various components of a sample, which are then detected and identified by a mass spectrometer. sysrevpharm.org High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of metabolites. criver.com

Untargeted Metabolomics: This approach aims to comprehensively analyze all measurable metabolites in a biological sample. sysrevpharm.orgnih.gov In the context of this compound metabolism, an untargeted approach using techniques like LC-MS can reveal a wide range of potential metabolites without prior knowledge of their structures. nih.govmdpi.comrsc.orgnih.govmdpi.com This strategy is particularly useful for discovering novel or unexpected metabolic pathways. mdpi.com The process involves comparing the metabolic profiles of control samples with those exposed to the drug, and then using statistical methods to identify significant differences. nih.govrsc.org

Metabolite Profiling Tiers: Metabolite identification can be approached in a tiered manner. evotec.com A first tier might involve profiling metabolites that are present above a certain threshold (e.g., 1% of drug-related material). evotec.com Subsequent tiers could involve a more in-depth analysis to identify minor metabolites and compare metabolic profiles across different species. evotec.com

The combination of these advanced analytical strategies provides a powerful framework for the comprehensive elucidation of the metabolic pathways of this compound. criver.com

In Vitro and in Silico Toxicological Assessment of 3 Methylflephedrone

Cytotoxicity Studies in Cell Lines

Cytotoxicity assays are fundamental in vitro tools used to determine a substance's toxicity to living cells. upm.edu.my These tests measure various endpoints, such as metabolic activity, cell membrane integrity, and cell proliferation, to quantify the concentration at which a compound induces cell death. sartorius.comnih.gov Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction test and the neutral red (NR) uptake assay, which assess mitochondrial function and lysosomal integrity, respectively. nih.gov

While direct experimental data on the cytotoxicity of 3-Methylflephedrone is limited in the reviewed literature, studies on its structural isomer, flephedrone (B607461) (4-fluoromethcathinone or 4-FMC), provide valuable insights. A comprehensive study evaluated the cytotoxic potential of thirteen synthetic cathinones in differentiated human neuroblastoma SH-SY5Y cells, a common model for neuronal toxicity studies. nih.gov The results, obtained via the MTT assay after a 24-hour exposure, showed that all tested cathinones produced a concentration-dependent toxic effect. nih.gov

In this comparative study, flephedrone was found to be less cytotoxic than several other cathinones, such as the highly potent 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC) and even methamphetamine. nih.gov The concentration of flephedrone that caused a 50% reduction in cell viability (IC50) was determined to be 1.91 ± 0.13 mM. nih.gov This suggests that the position of the substituent on the aromatic ring is a key factor in the cytotoxicity profile of these compounds. nih.gov Research on other cathinone (B1664624) derivatives further supports that cytotoxicity is influenced by structural characteristics like the length of alkyl chains and the nature of the amino group substitution. mdpi.commdpi.com For instance, studies on chloro-cathinone isomers in SH-SY5Y cells showed LC50 values ranging from 0.6 to 2.5 mM, highlighting how different structural features can modulate toxic potential. mdpi.com

Table 1: Comparative Cytotoxicity (IC50) of Flephedrone and Other Cathinones in SH-SY5Y Cells (24h Exposure)

CompoundIC50 (mM) via MTT AssayReference
Flephedrone (4-FMC)1.91 ± 0.13 nih.gov
3,4-DMMC0.61 ± 0.05 nih.gov
Mephedrone (B570743)0.94 ± 0.04 nih.gov
Methcathinone2.33 ± 0.15 nih.gov
Pentedrone1.58 ± 0.12 nih.gov
Methamphetamine (for comparison)0.89 ± 0.05 nih.gov

Data derived from a study on differentiated SH-SY5Y cells. nih.gov

Genotoxicity Assessments (e.g., Comet Assay)

Genotoxicity testing is employed to detect if a substance can damage the genetic material (DNA) within a cell, a property that may lead to mutations and potentially cancer. unimedizin-mainz.de The single-cell gel electrophoresis, or Comet assay, is a sensitive and versatile method for measuring DNA strand breaks in individual cells. mdpi.comnih.govnih.gov In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. nih.gov Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape, with the intensity and length of the tail indicating the extent of DNA damage. nih.govscielo.org.mx The alkaline (pH > 13) version of the assay is widely used as it can detect single-strand breaks, alkali-labile sites, and DNA repair intermediates. unimedizin-mainz.de

Another common method is the bacterial reverse mutation assay, or Ames test, which uses specific strains of bacteria (e.g., Salmonella typhimurium) to test for a chemical's ability to cause mutations. mdpi.com

Despite the availability of these established genotoxicity testing methods, a review of the scientific literature did not yield specific studies assessing the genotoxic potential of this compound using the Comet assay or other genotoxicity tests. Therefore, its capacity to induce direct DNA damage remains uncharacterized experimentally.

In Silico Toxicology Modeling for Hazard Identification

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure. immunocure.usnih.gov These methods, including (Quantitative) Structure-Activity Relationship ([Q]SAR) models, are increasingly used for the hazard identification of NPS, offering rapid and cost-effective screening. ajol.infoexponent.com By comparing a new compound to a database of substances with known toxicological profiles, these tools can predict various endpoints, such as acute toxicity (LD50), genotoxicity, and cardiotoxicity. mdpi.comimmunocure.us

Specific in silico toxicological assessments for this compound were not found in the searched literature. However, to illustrate the approach, a study on the related synthetic cathinone 4-chloromethcathinone (4-CMC or clephedrone) provides a relevant example of how such an evaluation is conducted. mdpi.com Using various software platforms like ProTox-II, TEST, and admetSAR, researchers predicted several key toxicological parameters for 4-CMC. mdpi.com

The predictions for 4-CMC indicated significant acute oral toxicity, with estimated LD50 values in rats ranging from 170 to 340 mg/kg, classifying it as toxic. mdpi.com The models also predicted a moderate potential for genotoxicity and a notable risk for cardiotoxicity through the inhibition of the hERG channel, a key mechanism in drug-induced cardiac events. mdpi.com Such in silico findings are crucial for flagging potential hazards and guiding further experimental testing. nih.govexponent.com

Table 2: Example of In Silico Toxicity Predictions for the Related Compound 4-Chloromethcathinone (4-CMC)

Toxicological EndpointPrediction ToolPredicted Result for 4-CMCReference
Acute Oral Toxicity (LD50, rat)ProTox-II340 mg/kg (Toxicity Class 4) mdpi.com
Acute Oral Toxicity (LD50, rat)TEST (Consensus)242.07 mg/kg mdpi.com
Genotoxicity (Ames Test)admetSARMutagen mdpi.com
hERG InhibitionADMETLabInhibitor (IC50: 240.2 µM) mdpi.com

This table serves as an illustrative example of in silico analysis on a related cathinone and does not represent data for this compound. mdpi.com

Mechanistic Toxicology Investigations (In Vitro Models)

Mechanistic toxicology studies aim to understand how a substance exerts its toxic effects at the cellular and molecular level. For synthetic cathinones, in vitro models have been instrumental in elucidating common toxicity pathways. nih.govacs.org

A primary mechanism implicated in the cytotoxicity of many cathinones is the induction of oxidative stress. nih.govacs.org This occurs when the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. acs.org Studies on a range of cathinones, including flephedrone, have demonstrated that these compounds can trigger an increase in ROS production in neuronal cells. nih.gov Furthermore, the protective effect of the antioxidant N-acetyl-L-cysteine (NAC) against the cytotoxicity of several cathinones provides strong evidence for the involvement of oxidative stress in their toxic effects. nih.gov

Mitochondrial dysfunction is another key mechanism. Mitochondria, the cell's powerhouses, are frequent targets for toxicants. Damage to mitochondria can lead to a drop in cellular energy (ATP depletion), disruption of the mitochondrial membrane potential (Δψm), and the initiation of apoptosis (programmed cell death). acs.org Research on cathinones like methylone and MDPV has shown they cause both mitochondrial impairment and the activation of caspases, which are key enzymes in the apoptotic pathway. acs.org Similarly, certain chloro-cathinones have been found to significantly disrupt mitochondrial function. mdpi.com Given these consistent findings across the cathinone class, it is plausible that the toxic mechanisms of this compound also involve the induction of oxidative stress and mitochondrial damage, ultimately leading to cell death via apoptosis.

Forensic Science and Public Health Surveillance Research on 3 Methylflephedrone

Global and Regional Prevalence in Seized Drug Samples (Analytical Data)

Globally, the market for synthetic drugs, including synthetic cathinones, is expanding, with new substances frequently emerging drugsandalcohol.ie. However, specific analytical data on the global and regional prevalence of 3-Methylflephedrone in seized drug samples is not widely documented in consolidated reports from international bodies like the United Nations Office on Drugs and Crime (UNODC) or the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). This is common for many emerging and less prevalent novel psychoactive substances.

The prevalence of specific NPS can vary significantly by region and over time. For instance, reports on synthetic cathinones often focus on more dominant analogs. While data on this compound is scarce, information on structurally similar compounds, such as 3-Methylmethcathinone (3-MMC), offers some insight into the trends of related substances. In March 2023, the Commission on Narcotic Drugs decided to include 3-MMC in Schedule II of the Convention on Psychotropic Substances of 1971, reflecting its significant presence in drug seizures unodc.org. The UNODC maintains an Early Warning Advisory on NPS which tracks the emergence of various substances, including synthetic cathinones, as they are reported by member states unodc.org.

Table 1: Seizure Data for Selected Synthetic Cathinones in Europe (Illustrative)

CompoundYearSeizures (Number)Quantity (kg)Notes
3-MMC2022Data not specifiedData not specifiedIncreased availability and harms reported, leading to international control.
Mephedrone (B570743)2022Data not specifiedData not specifiedA well-monitored synthetic cathinone (B1664624).
Synthetic Cathinones (Total)2022Data not specifiedData not specifiedA large and diverse class of NPS with fluctuating seizure numbers.

Early Warning Systems and Monitoring Methodologies for New Psychoactive Substances

To address the rapid emergence of NPS, several early warning systems (EWS) have been established at national, regional, and international levels. These systems are crucial for monitoring, assessing, and responding to the threats posed by substances like this compound.

The United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) on New Psychoactive Substances plays a key role in the global monitoring of NPS mdpi.com. The EWA collects data from various sources, including government agencies, forensic laboratories, and partner organizations, to identify new substances and trends in their distribution and use. This information is then disseminated to member states to aid in their policy-making and law enforcement efforts mdpi.com. The EWA aims to provide a repository of information on NPS chemistry, pharmacology, and toxicology, and to offer technical assistance to member states mdpi.com.

The European Union Early Warning System (EU EWS) , operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in cooperation with Europol, is another critical mechanism. The EU EWS monitors the emergence of new psychoactive substances within the EU member states, Turkey, and Norway unodc.org. When a new substance is detected, the system facilitates the rapid exchange of information, risk assessment, and, if necessary, the implementation of control measures across the European Union unodc.org.

These early warning systems rely on a multi-pronged approach to data collection and analysis, which includes:

Forensic Laboratory Data: Reports from forensic science laboratories on the identification of new substances in seized materials are a primary source of information.

Toxicology Data: Information from clinical and forensic toxicology cases, including non-fatal intoxications and deaths, helps to identify the harms associated with new substances.

Law Enforcement Intelligence: Reports from police and customs agencies provide insights into trafficking routes and distribution networks.

Open Source Monitoring: The monitoring of internet sites and other open sources can provide early indications of the availability of new substances.

The effective functioning of these systems is essential for a timely public health response to the challenges posed by the ever-changing NPS market.

Challenges in Forensic Analysis and Identification of this compound and its Analogs

The forensic analysis and identification of this compound and its analogs are complicated by several factors inherent to the nature of synthetic cathinones.

A primary challenge is the existence of a large number of isomers . Synthetic cathinones, including this compound, can have numerous positional isomers (where the methyl group is at a different position on the phenyl ring) and stereoisomers. These isomers often have very similar chemical properties and produce nearly identical mass spectra, making their differentiation with standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) difficult ojp.gov. Misidentification of an isomer can have significant legal implications, as different isomers may be subject to different legal controls.

The thermal instability of some synthetic cathinones can also pose a challenge for analysis by GC-MS, as the high temperatures used in the injection port can cause the compounds to degrade, leading to the formation of artifacts and potentially complicating interpretation of the results ojp.gov. While derivatization can sometimes improve thermal stability, it adds complexity to the analytical workflow ojp.gov.

Furthermore, the constant emergence of new analogs means that forensic laboratories must continually update their analytical methods and reference libraries to be able to detect and identify these substances. The lack of commercially available and affordable certified reference materials for every new compound hinders the validation of analytical methods and the confirmation of identifications unodc.org.

Common analytical techniques employed in the identification of synthetic cathinones include:

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and semi-volatile compounds. However, as mentioned, it can have limitations in differentiating isomers nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is often preferred for the analysis of thermolabile compounds and can offer greater selectivity and sensitivity for the identification of synthetic cathinones in complex matrices nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for the unambiguous identification of isomers, though it is less commonly used for routine screening due to its lower sensitivity and higher cost.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide information about the functional groups present in a molecule and can be used in conjunction with other techniques for identification.

Development of Reference Standards and Databases for Forensic Science

The availability of high-quality reference materials and comprehensive spectral databases is fundamental to the accurate and reliable identification of new psychoactive substances in forensic laboratories.

Certified Reference Materials (CRMs) are essential for the validation of analytical methods, calibration of instruments, and ensuring the quality and traceability of analytical results fishersci.comiaea.org. CRMs are produced by accredited manufacturers and are accompanied by a certificate that provides information on the material's properties and their certified values with associated uncertainties sigmaaldrich.com. For novel compounds like this compound, the development and commercial availability of CRMs can lag behind their emergence on the illicit market, creating a significant challenge for forensic laboratories.

Mass Spectral Libraries are another critical resource for forensic chemists. These databases contain the mass spectra of known compounds, which can be searched to identify unknown substances in seized samples caymanchem.comthermofisher.commzcloud.org. Several commercial and government-developed mass spectral libraries are available, and some organizations, like Cayman Chemical, curate specialized libraries for emerging forensic drug standards caymanchem.com. The inclusion of new NPS like this compound in these libraries is dependent on the acquisition of analytical data from authenticated reference materials.

The process of developing these forensic resources involves:

Synthesis and Purification: The pure substance must be synthesized and extensively purified.

Structural Elucidation: The chemical structure of the synthesized material must be unambiguously confirmed using techniques such as NMR and high-resolution mass spectrometry.

Characterization and Certification: For CRMs, the purity and other properties of the material are rigorously determined and certified following international standards such as ISO 17034 .

Data Acquisition and Curation: For spectral databases, standardized analytical data (e.g., mass spectra, retention times) are acquired and curated for inclusion in the library.

International collaboration and information sharing, facilitated by organizations like the UNODC and EMCDDA, are crucial for the timely development and dissemination of these vital forensic resources.

Research on Analytical Method Development for Emerging Cathinone Analogs

The rapid and continuous emergence of new synthetic cathinone analogs necessitates ongoing research and development of robust and sensitive analytical methods for their detection and quantification in various matrices.

Current research in this area focuses on several key aspects:

Improving the Separation of Isomers: A significant area of research is the development of chromatographic methods that can effectively separate the numerous positional and stereoisomers of synthetic cathinones. This includes the use of different stationary phases in both gas and liquid chromatography, as well as exploring alternative techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis (CE).

Enhancing Sensitivity and Selectivity: The development of highly sensitive and selective methods, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a priority mdpi.comokstate.edunih.gov. These methods are crucial for the detection of low concentrations of cathinones and their metabolites in biological samples, which is important for both clinical and forensic toxicology.

Rapid and High-Throughput Screening: There is a growing interest in the development of rapid screening methods that can quickly analyze a large number of samples for the presence of a wide range of NPS. Techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) are being explored for this purpose researchgate.net.

Validation of Methods: Rigorous validation of analytical methods is essential to ensure that they are accurate, reliable, and fit for purpose scielo.org.zafrontiersin.orgnih.gov. This includes assessing parameters such as linearity, limit of detection, limit of quantification, precision, and accuracy.

Metabolite Identification: Research is also focused on identifying the metabolites of new synthetic cathinones. Understanding the metabolism of these substances is important for interpreting toxicological findings and for developing analytical methods that can detect exposure even after the parent compound has been eliminated from the body.

The development of these advanced analytical methods is a collaborative effort involving forensic science laboratories, academic researchers, and instrument manufacturers. The continuous innovation in analytical chemistry is vital for keeping pace with the evolving landscape of new psychoactive substances.

Q & A

Q. What are the established synthetic pathways for 3-Methylflephedrone, and how can researchers validate the purity and structural identity of the compound?

  • Methodological Answer : Synthesis protocols should detail reaction conditions (solvent, temperature, catalysts), precursor availability, and purification steps (e.g., recrystallization, chromatography). Structural validation requires spectroscopic characterization (e.g., 1^1H/13^13C NMR, FTIR) and chromatographic analysis (HPLC, GC-MS) to confirm molecular identity and purity (>95%) . For novel derivatives, elemental analysis and X-ray crystallography may supplement standard methods. Reproducibility hinges on explicit documentation of reagent sources, equipment calibration, and raw data archiving in supplementary materials .

Q. How should researchers conduct a systematic review of existing pharmacological data on this compound?

  • Methodological Answer : Follow PRISMA guidelines to define inclusion/exclusion criteria (e.g., in vitro/in vivo studies, dose ranges) and search databases (PubMed, SciFinder, Cochrane Library). Use controlled vocabulary (MeSH terms, CAS registry numbers) to mitigate naming inconsistencies. Extract data into standardized tables (e.g., IC50_{50}, receptor binding affinities, toxicity endpoints) and assess study quality via risk-of-bias tools (e.g., SYRCLE for animal studies). Meta-analyses require homogeneity in experimental designs; heterogeneity may necessitate subgroup analyses or qualitative synthesis .

Q. What are the best practices for designing preliminary toxicity assays for this compound analogs?

  • Methodological Answer : Begin with in vitro models (e.g., hepatocyte viability assays, mitochondrial toxicity screening) using validated cell lines (e.g., HepG2) and positive/negative controls. Dose-response curves should span 3–5 log units to identify LD50_{50}/EC50_{50}. For in vivo studies, adhere to ethical protocols (IACUC approval) and employ OECD guidelines for acute toxicity (e.g., fixed-dose procedure). Report all data with SD/SE, statistical tests (e.g., ANOVA), and raw datasets in supplementary files .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuropharmacological effects of this compound across studies?

  • Methodological Answer : Conduct a sensitivity analysis to identify variables (e.g., dosing regimens, animal strains, assay protocols) contributing to discrepancies. Replicate conflicting experiments under standardized conditions, ensuring blinding and randomization. Use orthogonal assays (e.g., electrophysiology paired with microdialysis) to cross-validate findings. If methodological inconsistencies persist, propose a consensus protocol through collaborative interlaboratory studies .

Q. What strategies optimize the yield and stereoselectivity of this compound derivatives in asymmetric synthesis?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived ligands, organocatalysts) under varying solvent polarities and temperatures. Employ DoE (Design of Experiments) to model interactions between parameters (e.g., catalyst loading, reaction time). Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents. Computational modeling (DFT, molecular docking) can predict transition states to guide catalyst selection .

Q. How should meta-analytical frameworks be adapted to address publication bias in this compound research?

  • Methodological Answer : Use funnel plots and Egger’s regression to detect bias. Include grey literature (theses, conference abstracts) and unpublished data from clinical trial registries. Apply trim-and-fill analysis to estimate missing studies. For Bayesian meta-analysis, incorporate weakly informative priors to adjust for small-study effects. Transparently report all adjustments in the methods section .

Methodological Standards and Reproducibility

Q. What documentation is essential for ensuring reproducibility in this compound synthesis and bioassays?

  • Methodological Answer : Provide step-by-step protocols in supplementary materials, including batch numbers for reagents, instrument models (e.g., NMR spectrometer frequency), and software versions (e.g., Gaussian for DFT). For bioassays, detail cell culture conditions (passage number, media serum%), animal housing parameters (temperature, light cycles), and statistical code (R/Python scripts) .

Q. How can researchers design a longitudinal study to assess the chronic effects of this compound exposure?

  • Methodological Answer : Define endpoints (e.g., behavioral changes, histopathology) and power analysis to determine cohort size. Use stratified randomization to balance covariates (age, sex). Implement blinded outcome assessment and automated data collection (e.g., telemetry for vitals). Address attrition bias via intention-to-treat analysis and sensitivity testing .

Ethical and Regulatory Considerations

Q. What ethical approvals are required for human biomonitoring studies involving this compound metabolites?

  • Methodological Answer : Secure IRB approval with informed consent protocols detailing risks/benefits. For occupational exposure studies, collaborate with regulatory agencies (e.g., OSHA) to ensure compliance. Anonymize data using unique identifiers and store biospecimens in certified biorepositories. Publish ethics statements alongside methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.